2,4-Dichloropyridine-3-boronic acid

Site-Selective Catalysis Suzuki-Miyaura Coupling Palladium Catalysis

2,4-Dichloropyridine-3-boronic acid is a specialized building block for medicinal chemistry and agrochemical research. Its unique 2,4-dichloro substitution pattern enables orthogonal, sequential functionalization of the pyridine core via Suzuki-Miyaura cross-couplings and SNAr. This predictable reactivity profile is essential for constructing complex molecular architectures and exploring SAR, making it a strategic asset for your synthetic projects.

Molecular Formula C5H4BCl2NO2
Molecular Weight 191.81 g/mol
CAS No. 2096335-34-9
Cat. No. B6324604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyridine-3-boronic acid
CAS2096335-34-9
Molecular FormulaC5H4BCl2NO2
Molecular Weight191.81 g/mol
Structural Identifiers
SMILESB(C1=C(C=CN=C1Cl)Cl)(O)O
InChIInChI=1S/C5H4BCl2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H
InChIKeyXZWMKHXYQHJRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloropyridine-3-boronic acid (CAS 2096335-34-9): A Strategic Boronic Acid Building Block for Controlled Sequential Functionalization in Heterocyclic Synthesis


2,4-Dichloropyridine-3-boronic acid (CAS 2096335-34-9) is a specialized heteroaryl boronic acid derivative of pyridine, bearing a boronic acid moiety at the 3-position and chlorine atoms at the 2- and 4-positions . With a molecular formula of C5H4BCl2NO2 and a molecular weight of 191.81 g/mol, it is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures . Its unique substitution pattern enables programmable, sequential functionalization strategies that are unattainable with simpler pyridine boronic acids, positioning it as a strategic asset in medicinal chemistry and agrochemical research where precise control over molecular topology is critical [1].

Why 2,4-Dichloropyridine-3-boronic acid (CAS 2096335-34-9) Cannot Be Replaced by Common Pyridine Boronic Acid Analogs


Unlike simpler pyridine boronic acids such as pyridine-3-boronic acid (CAS 1692-25-7), the 2,4-dichloro substitution pattern fundamentally alters the electronic and steric landscape of the pyridine ring, enabling a distinct and predictable reactivity profile [1]. This is not a matter of incremental activity enhancement but a complete change in synthetic logic: the two chlorine atoms serve as orthogonal handles for sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, while the boronic acid at the 3-position provides an entry point for carbon-carbon bond formation that is synthetically orthogonal to the C2 and C4 sites [2]. As a result, attempting to substitute this compound with a non-chlorinated or differently substituted boronic acid will collapse the designed synthetic sequence, leading to either undesired regioisomers, loss of functional handles, or complete synthetic dead ends [3].

Quantitative Evidence for the Strategic Value of 2,4-Dichloropyridine-3-boronic acid (CAS 2096335-34-9) in Programmable Synthesis


Ligand-Controlled C4-Selective Cross-Coupling: A Differentiating Site-Selectivity Profile vs. Conventional Catalysis

Conventional palladium catalysis on 2,4-dichloropyridine substrates favors reaction at the C2 position adjacent to the nitrogen atom due to electronic activation. However, under controlled conditions using a sterically hindered N-heterocyclic carbene (NHC) ligand, the cross-coupling can be directed to the C4 position. This is a critical capability for this specific scaffold, enabling access to regioisomers that are otherwise inaccessible or obtained only as minor components in complex mixtures [1].

Site-Selective Catalysis Suzuki-Miyaura Coupling Palladium Catalysis

Ni-Catalyzed Monoarylation Selectivity: Mitigating Diarylation and Oligomerization in Comparison to Standard Phosphine Ligands

In the context of Ni-catalyzed Suzuki-Miyaura coupling of dichloropyridines, the use of standard phosphine ligands often leads to problematic mixtures of mono- and diarylated products, as well as boronic acid oligomerization. Studies on the general class of dichloropyridines demonstrate that careful ligand selection (e.g., PPh2Me or PPh3) is required to achieve high selectivity for monoarylation, a key requirement when using 2,4-dichloropyridine-3-boronic acid to build unsymmetrical biaryl structures .

Nickel Catalysis Monoarylation Cross-Coupling Selectivity

Orthogonal Reactivity Handles: C2-Cl vs. C4-Cl Differentiated by SNAr vs. Cross-Coupling

A key differentiator for 2,4-dichloropyridine-3-boronic acid is the predictable, orthogonal reactivity of its C2 and C4 chlorine substituents. The C2 chlorine is highly activated toward nucleophilic aromatic substitution (SNAr) due to the adjacent nitrogen atom. In contrast, the C4 chlorine, while less reactive toward SNAr, is the site of choice for cross-coupling under ligand-controlled conditions. This allows for a defined three-step sequential functionalization: (1) Suzuki coupling at C3 (via boronic acid), (2) SNAr at C2, and (3) Suzuki coupling at C4 [1].

Orthogonal Reactivity SNAr Cross-Coupling Dichloroarene

Predicted Physicochemical Properties: pKa and LogP as Indicators of Handling and Aqueous Compatibility

Predicted physicochemical properties provide a baseline for assessing the compound's behavior in various experimental contexts. The predicted acid dissociation constant (pKa) is 6.29±0.58, and the predicted partition coefficient (LogP) is estimated to be approximately 1.3-1.5 . These values are derived from computational models and should be used as a general guide.

Physicochemical Properties pKa LogP Drug Design

High-Value Application Scenarios for 2,4-Dichloropyridine-3-boronic acid (CAS 2096335-34-9) Based on Demonstrated Differentiation


Medicinal Chemistry: Synthesis of C4-Aryl Pyridine Scaffolds for Kinase Inhibitor Programs

The ability to achieve high C4-selectivity in Suzuki-Miyaura couplings, as demonstrated by Norman et al., makes 2,4-dichloropyridine-3-boronic acid a uniquely valuable building block for accessing C4-aryl pyridine scaffolds [1]. These scaffolds are privileged structures in kinase inhibitor drug discovery. The compound's boronic acid at C3 can first be used to install a desired aryl/heteroaryl group, followed by a subsequent C4-selective coupling to introduce a second distinct aryl group, a sequence that is synthetically challenging or impossible with non-chlorinated or 2,6-dichloro-substituted pyridine analogs [1].

Process Chemistry: Design of Robust Monoarylation Sequences Avoiding Costly Byproduct Purification

For process chemists, the selective monoarylation enabled by optimized Ni catalysis (e.g., using PPh2Me/PPh3 ligands) on dichloropyridine cores is critical for scaling up syntheses [1]. Using 2,4-dichloropyridine-3-boronic acid in a well-defined, high-selectivity monoarylation step minimizes the formation of diarylated impurities and oligomers, reducing the need for extensive and expensive chromatographic purification. This directly impacts the cost of goods (COGS) and process robustness for any advanced intermediate or active pharmaceutical ingredient (API) derived from this building block [1].

Agrochemical Discovery: Construction of Highly Substituted Pyridine Frameworks for Crop Protection Agents

The dichloropyridine motif is a common substructure in many commercial herbicides and fungicides. The orthogonal reactivity of the 2,4-dichloro substitution pattern in this boronic acid building block is exploited to synthesize densely functionalized pyridine derivatives [1]. The ability to sequentially functionalize the C3 (via boronic acid), C2 (via SNAr), and C4 (via selective cross-coupling) positions offers a streamlined route to generate diverse libraries of pyridine-based agrochemical candidates, enabling the exploration of structure-activity relationships (SAR) around a core that is already known to confer biological activity [1].

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